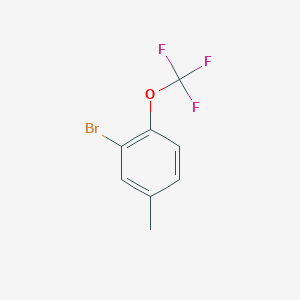

2-溴-4-甲基-1-(三氟甲氧基)苯

描述

The compound 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is a brominated and trifluoromethoxy-substituted benzene derivative. It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to the benzene ring, which can significantly influence its reactivity and physical properties. This compound is not directly mentioned in the provided papers, but related compounds and reactions can offer insights into its potential synthesis, molecular structure, and chemical behavior.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods, including Diels-Alder reactions, C-H activation, and halogenation. For instance, the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes is reported through a cobalt-catalyzed Diels-Alder cycloaddition, which could be a potential pathway for synthesizing related brominated aromatic compounds . Additionally, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol demonstrates the use of bromination reactions in the presence of methoxymethyl groups . These methods could be adapted for the synthesis of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated and trifluoromethyl-substituted benzene derivatives can be complex due to the presence of bulky substituents. For example, the conformational study of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene reveals that steric hindrance can influence the overall conformation of the molecule . Similarly, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole provides insights into how trifluoromethyl groups can affect the crystal packing and intermolecular interactions . These studies suggest that the molecular structure of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene would likely exhibit unique conformational features due to the presence of the trifluoromethoxy group.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be explored through their participation in various chemical reactions. For instance, the bromo derivative from the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes undergoes Suzuki reactions, which could be relevant for cross-coupling reactions involving 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene . Additionally, the generation of aryne intermediates from bromo-(trifluoromethoxy)benzene and their subsequent reactions with furan demonstrate the potential for cycloaddition and further functionalization of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and trifluoromethyl-substituted benzene derivatives are influenced by their substituents. The presence of a trifluoromethoxy group can increase the compound's electronegativity and potentially affect its boiling point, solubility, and stability. The study of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis highlights the impact of trifluoromethyl groups on the reactivity and utility of such compounds in synthesis . These properties would be important to consider when working with 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene in a laboratory or industrial setting.

科学研究应用

萘和萘酚的合成:

- Schlosser 和 Castagnetti (2001) 描述了从各种溴代(三氟甲氧基)苯中生成苯基锂中间体的过程,包括 2-溴-4-甲基-1-(三氟甲氧基)苯。这些中间体用于通过环加成、还原和酸催化异构化过程合成 1-和 2-(三氟甲氧基)萘和三氟甲氧基-1-萘酚 (Schlosser & Castagnetti, 2001)。

有机氟化合物的生成:

- Castagnetti 和 Schlosser (2001) 详细介绍了使用 (三氟甲氧基)苯基锂作为中间体合成各种有机氟化合物的过程。这些中间体,包括源自 2-溴-4-甲基-1-(三氟甲氧基)苯的中间体,有助于高产率生成邻位取代衍生物 (Castagnetti & Schlosser, 2001)。

拥挤苯衍生物的构象研究:

- Okazaki 等人 (1989) 对 1-溴-2,4,6-三[双(三甲基甲硅烷基)甲基]苯的构象进行了研究,该化合物在结构上与 2-溴-4-甲基-1-(三氟甲氧基)苯相关。这项研究提供了对拥挤苯衍生物的空间效应和构象偏好的见解 (Okazaki et al., 1989)。

放射合成剂的制备:

- Namolingam 等人 (2001) 描述了从其溴类似物制备 1-[18F]氟甲基-4-甲基-苯的过程,其与 2-溴-4-甲基-1-(三氟甲氧基)苯密切相关。这项工作对于开发新的放射合成双功能标记剂具有重要意义 (Namolingam et al., 2001)。

有机金属合成:

- Porwisiak 和 Schlosser (1996) 探索了使用 1-溴-3,5-双(三氟甲基)苯作为有机金属合成中的起始材料,其在结构上与 2-溴-4-甲基-1-(三氟甲氧基)苯相似。这项研究证明了此类化合物在合成苯基镁、苯基锂和苯基铜中间体方面的多功能性 (Porwisiak & Schlosser, 1996)。

安全和危害

This compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

作用机制

Target of Action

The primary target of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . Additionally, the compound can undergo a reaction with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by participating in the transmetalation process .

Pharmacokinetics

The compound is a liquid at room temperature with a density of 1622 g/mL at 25 °C . It has a boiling point of 80 °C/50 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This can lead to the synthesis of complex organic compounds . Additionally, the compound can generate 1,2-dehydro-4-(trifluoromethoxy)benzene under certain conditions .

Action Environment

The action of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is influenced by environmental factors such as temperature. For instance, the compound reacts with LIDA at -100°C and -75°C to produce different products . Therefore, the temperature of the reaction environment can significantly influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

2-bromo-4-methyl-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOAHMKYIMHORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654241 | |

| Record name | 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |

CAS RN |

887268-25-9 | |

| Record name | 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)

![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)

![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)